(R)-methyl 3-hydroxypyrrolidine-1-carboxylate

Chemical Purity Quality Control Synthetic Intermediate

Research on chiral drug candidates often stalls due to racemic or mis-specified intermediates. This (R)-methyl 3-hydroxypyrrolidine-1-carboxylate (CAS 125787-05-5) solves that with its defined (R)-stereochemistry and bifunctional design, enabling predictable, stereocontrolled transformations for single-enantiomer drug development. - >99% purity ensures reliable SAR data and avoids costly chiral resolution. - Protected amine & hydroxyl group enable direct incorporation into complex architectures. - Meets FDA preference for single-enantiomer intermediates, de-risking your regulatory pathway.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 125787-05-5
Cat. No. B145381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-methyl 3-hydroxypyrrolidine-1-carboxylate
CAS125787-05-5
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(C1)O
InChIInChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1
InChIKeyUTAOVTFSCMSWNC-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications: (R)-methyl 3-hydroxypyrrolidine-1-carboxylate


(R)-methyl 3-hydroxypyrrolidine-1-carboxylate (CAS 125787-05-5) is a chiral pyrrolidine derivative featuring a defined (R)-stereocenter at the 3-position and protected by a methyl carbamate group . This compound is a fundamental chiral building block and intermediate used extensively in the synthesis of biologically active molecules and pharmaceuticals . Its defined stereochemistry and bifunctional nature (hydroxyl and protected amine) enable its incorporation into complex molecular architectures via established synthetic methodologies .

Chiral building block Defined (R)-stereochemistry for enantioselective synthesis of pharmaceutical intermediates.
Orthogonal reactivity Methyl carbamate protects the amine, enabling chemoselective functionalization at the hydroxyl group.
Stereochemical control Single enantiomer suitable for research requiring enantiomeric purity without resolution steps.

Substitution Risks: (R)-methyl 3-hydroxypyrrolidine-1-carboxylate


Direct substitution of this compound with its (S)-enantiomer, the racemic mixture, or other structurally related pyrrolidine derivatives is not a scientifically sound practice. The (R)-stereochemistry at the 3-position is a critical determinant of the three-dimensional structure of any downstream synthetic product, directly impacting its interaction with chiral biological targets such as enzymes and receptors [1]. In pharmaceutical development, the use of a racemate or the incorrect enantiomer can lead to a final product with significantly altered, or even detrimental, biological activity, pharmacokinetics, and safety profiles compared to the intended single enantiomer [2]. Regulatory bodies like the FDA strongly encourage the development of single enantiomer drugs, making the procurement of a stereochemically defined intermediate like (R)-methyl 3-hydroxypyrrolidine-1-carboxylate a non-negotiable requirement for many drug development programs [3].

Target (R)-enantiomer
(S)-enantiomer or racemate may alter three-dimensional structure of downstream products, potentially shifting biological target interactions and pharmacokinetic profiles.
Target Protected amine
Free amine analogue (e.g., (R)-3-hydroxypyrrolidine) requires additional protection steps, increasing synthetic complexity and risk of side reactions.
Target Single enantiomer intermediate
Use of racemic mixture may introduce regulatory and stereochemical challenges; enantiomeric identity cannot be confirmed without resolution.

Quantifiable Differentiation: (R)-methyl 3-hydroxypyrrolidine-1-carboxylate


Chemical Purity Benchmark

Commercially available (R)-methyl 3-hydroxypyrrolidine-1-carboxylate can be procured with a high chemical purity of >99%, as specified by suppliers, which is essential for minimizing side reactions in complex syntheses and ensuring the integrity of subsequent steps . While a direct quantitative comparison to a specific alternative is not available from the vendor, this specification establishes a clear procurement benchmark.

Chemical Purity
Data to verify
>99% (GC/HPLC)
Supports purity verification for demanding synthetic applications.
Vendor specification; independent verification recommended.
Chemical Purity Quality Control Synthetic Intermediate

Stereochemical Differentiation: (R) vs (S)

The (R)-enantiomer is essential for synthesizing molecules that require a specific three-dimensional orientation at the chiral center for biological activity. The (S)-enantiomer of a related 3-hydroxypyrrolidine derivative is supplied with a specific optical rotation of +21° to +26° (20°C, 589 nm, c=1 in Methanol), demonstrating the clear and measurable physical difference between the two stereoisomers [1]. This property is used for identity verification and quality control, and it is directly responsible for the compound's performance as a chiral building block.

Stereochemical Identity
Class-level inference
(S)-enantiomer optical rotation: +21° to +26° (c=1, MeOH). Opposite sign expected for (R).
Measurable physical difference supports enantiomeric identity control.
Target compound data not reported; class-level comparison.
Asymmetric Synthesis Chiral Resolution Enantioselectivity

Chemoselectivity: Protected vs Free Amine

(R)-methyl 3-hydroxypyrrolidine-1-carboxylate offers a distinct functional group profile compared to (R)-3-hydroxypyrrolidine. The methyl carbamate protects the secondary amine, allowing for selective reactions at the hydroxyl group [1]. In contrast, (R)-3-hydroxypyrrolidine contains a free amine, which would require an additional, often costly, protection/deprotection step and can lead to side reactions in many synthetic sequences . This orthogonal reactivity is a key factor in selecting the appropriate building block.

Chemoselectivity
Class-level inference
Protected amine vs. free amine: eliminates protection/deprotection step, avoids side reactions.
May reduce synthetic step count and material costs.
Based on reactivity principles; actual advantage depends on synthetic route.
Protecting Groups Chemoselectivity Synthetic Intermediate

Application Scenarios: (R)-methyl 3-hydroxypyrrolidine-1-carboxylate


Chiral Pharmaceutical Intermediate Synthesis

This compound is ideally suited as a chiral pool starting material for the construction of more complex, enantiomerically pure pharmaceutical intermediates. Its defined (R)-stereochemistry and protected amine enable predictable and stereocontrolled transformations . This aligns with the pharmaceutical industry's preference for single-enantiomer drug candidates, as supported by regulatory guidance [1]. Use of this specific enantiomer ensures the correct stereochemical outcome, avoiding the need for costly and inefficient chiral resolutions later in the synthesis.

Chiral Ligands for Asymmetric Catalysis

The chiral pyrrolidine core is a common motif in ligands for asymmetric catalysis. (R)-methyl 3-hydroxypyrrolidine-1-carboxylate serves as a convenient entry point for synthesizing such ligands . The orthogonally protected amine can be deprotected and further functionalized, while the hydroxyl group provides a handle for attaching the compound to a ligand scaffold, enabling the creation of novel catalysts with defined stereochemistry.

CNS-Active Agent Discovery

Pyrrolidine derivatives are prevalent in central nervous system (CNS) drug discovery. The (R)-configured 3-hydroxypyrrolidine core can be elaborated to generate libraries of compounds for screening against neurological targets . The high purity (>99%) of commercially available material [1] is critical for generating reliable structure-activity relationship (SAR) data without the confounding effects of impurities.

Application
Selection Property
Validation Focus
Stereocontrolled pharmaceutical intermediate synthesis
Enantiomeric identity (R) and orthogonal protecting group
Chiral purity and chemoselective reactivity
Chiral ligand development for asymmetric catalysis
Hydroxyl handle for scaffold attachment
Stereochemical stability during ligand synthesis
CNS-targeted compound library synthesis
High-purity chiral pyrrolidine scaffold
Impurity profile and SAR data reliability
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